N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide
Description
N-[1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorobenzyl-substituted pyridinone core.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-13-2-6-16(7-3-13)27(25,26)22-15-5-9-19(24)23(12-15)11-14-4-8-17(20)18(21)10-14/h2-10,12,22H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYVVNIMWRVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H14Cl2N2O3S
- Molecular Weight : 357.24 g/mol
- CAS Number : 339008-81-0
The compound exhibits various mechanisms that contribute to its biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as broad-spectrum antibiotics .
- Anticancer Activity Assessment :
Data Table
| Biological Activity | Effectiveness (IC50/MIC) | Mechanism of Action |
|---|---|---|
| Antibacterial | MIC: 5 µM | Inhibition of cell wall synthesis |
| Anticancer (in vitro) | IC50: 15 µM | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Reduction in cytokines | Inhibition of NF-kB signaling pathway |
Pharmacokinetics and Toxicology
The pharmacokinetic profile shows moderate absorption with peak plasma concentrations achieved within 1–2 hours post-administration. Metabolism primarily occurs via hepatic pathways, with significant excretion through renal routes. Toxicological assessments indicate low acute toxicity; however, long-term studies are needed to evaluate chronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound and its analogs differ primarily in the substituents attached to the pyridinone ring. Below is a comparative analysis of selected analogs:
Physicochemical and Computed Properties
- Lipophilicity (LogP): The 4-methylbenzenesulfonamide derivative (target) likely has a lower LogP than the 4-chloro analog (XLogP3 = 4 ) due to reduced electronegativity.
Hydrogen-Bonding Capacity:
Molecular Weight and Bioavailability:
Research Findings and Limitations
Synthetic Accessibility:
Data Gaps:
- Molecular formula and activity data for some analogs (e.g., ) remain unspecified, limiting direct comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
